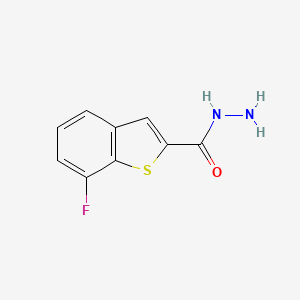

7-Fluoro-1-benzothiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

7-fluoro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCMZYVEAQNGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 7-Fluoro-1-benzothiophene-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 7-Fluoro-1-benzothiophene-2-carboxylic acid, followed by its conversion to the target carbohydrazide. This document outlines the strategic considerations behind the chosen synthetic pathway, detailed experimental protocols, and the underlying chemical principles. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering actionable insights and a solid foundation for the practical synthesis of this valuable compound.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The incorporation of a fluorine atom and a carbohydrazide moiety at specific positions can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound, in particular, holds promise as a versatile building block for the synthesis of novel therapeutic agents, potentially exhibiting antimicrobial, anticancer, or anti-inflammatory properties. This guide is dedicated to elucidating a reliable and reproducible synthetic methodology for this target compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound (I) points to the disconnection of the amide bond, leading back to 7-Fluoro-1-benzothiophene-2-carboxylic acid (II) and hydrazine. The carboxylic acid (II) can be envisioned to arise from the hydrolysis of its corresponding ester (III), which in turn can be synthesized through various established methods for constructing the benzothiophene ring system.

Caption: Retrosynthetic pathway for this compound.

The forward synthesis will therefore follow a three-stage process:

-

Stage 1: Construction of the 7-fluoro-1-benzothiophene-2-carboxylate core.

-

Stage 2: Saponification of the ester to yield 7-Fluoro-1-benzothiophene-2-carboxylic acid.

-

Stage 3: Conversion of the carboxylic acid to the final carbohydrazide product.

Experimental Protocols

Stage 1: Synthesis of Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate

The construction of the benzothiophene ring can be achieved through several methods. A reliable approach involves the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate followed by intramolecular cyclization.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 2-Bromo-3-fluorobenzaldehyde | 340346-41-4 | 203.02 g/mol |

| Ethyl thioglycolate | 623-51-8 | 120.17 g/mol |

| Potassium carbonate | 584-08-7 | 138.21 g/mol |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol |

Procedure:

-

To a stirred solution of 2-bromo-3-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Slowly add ethyl thioglycolate (1.1 eq) to the reaction mixture at room temperature.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate as a solid.

Stage 2: Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid

The saponification of the ethyl ester is a straightforward hydrolysis reaction.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate | N/A | 224.24 g/mol |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol |

| Ethanol | 64-17-5 | 46.07 g/mol |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol |

Procedure:

-

Dissolve Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature overnight.[1]

-

After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with 1N HCl until a precipitate is formed (pH ~2-3).

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 7-Fluoro-1-benzothiophene-2-carboxylic acid.[2]

Stage 3: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the carbohydrazide. A common and effective method utilizes a coupling agent to activate the carboxylic acid for reaction with hydrazine. To avoid side reactions with the free amine of hydrazine, a protected form, such as tert-butyl carbazate, is often employed, followed by deprotection.[3]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 7-Fluoro-1-benzothiophene-2-carboxylic acid | 550998-67-9 | 196.19 g/mol |

| tert-Butyl carbazate | 870-46-2 | 132.16 g/mol |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 g/mol |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol |

| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 g/mol |

Procedure:

Step 3a: Synthesis of tert-butyl 2-(7-fluoro-1-benzothiophene-2-carbonyl)hydrazine-1-carboxylate

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Fluoro-1-benzothiophene-2-carboxylic acid (1.1 eq) and tert-butyl carbazate (1.0 eq) in anhydrous DCM.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP (0.13 eq) to the mixture.[3]

-

In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture.[3]

-

Allow the reaction to warm to room temperature and stir for 24 hours.[3]

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the Boc-protected hydrazide.

Step 3b: Deprotection to yield this compound

-

Dissolve the Boc-protected hydrazide (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (20 eq) and stir the mixture at room temperature for 18 hours.[3]

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the final product, this compound.[4]

Mechanistic Insights

The synthesis relies on well-established reaction mechanisms. The formation of the benzothiophene ring in Stage 1 proceeds via a nucleophilic substitution of the bromide by the thiolate, followed by an intramolecular condensation. The saponification in Stage 2 is a classic base-catalyzed hydrolysis of an ester.

The final carbohydrazide formation in Stage 3 involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This highly reactive species is then attacked by the nucleophilic nitrogen of tert-butyl carbazate. The subsequent deprotection with TFA proceeds via the cleavage of the tert-butyl group as a stable carbocation.

Caption: Overall synthetic workflow for this compound.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

| Compound | Expected 1H NMR Signals (indicative) | Expected 13C NMR Signals (indicative) | Expected Mass Spec (m/z) |

| 7-Fluoro-1-benzothiophene-2-carboxylic acid | Aromatic protons, Carboxylic acid proton (>10 ppm) | Aromatic carbons, Carboxyl carbon (~160-170 ppm) | [M-H]- or [M+H]+ |

| This compound | Aromatic protons, -NH- and -NH2 protons | Aromatic carbons, Carbonyl carbon (~160-165 ppm) | [M+H]+ |

Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

DCC is a potent sensitizer and should be handled with extreme care.

-

TFA is highly corrosive and should be handled with appropriate caution.

-

DMF is a reproductive toxin and should be handled with care.

Conclusion

This guide presents a detailed and logical synthetic route for the preparation of this compound. The described methodology is based on established and reliable chemical transformations, providing a solid foundation for its synthesis in a research and development setting. The strategic use of a protecting group for the hydrazine moiety ensures a clean and efficient final coupling step. By following the outlined protocols and safety precautions, researchers can confidently produce this valuable heterocyclic compound for further investigation in various drug discovery programs.

References

-

El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 783. [Link]

-

ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

-

Martinez, R., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(11), 5938. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

-

ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Journal of Medicinal Chemistry. [Link]

-

Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

-

ResearchGate. (2020). Scope of benzothiophenes. Retrieved from [Link]

Sources

physicochemical properties of 7-Fluoro-1-benzothiophene-2-carbohydrazide

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The benzothiophene core is a privileged structure found in numerous pharmacologically active agents.[1][2] This document details the compound's core physicochemical properties, outlines a robust synthetic pathway, and describes the analytical methodologies required for its structural elucidation and quality control. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule as a key building block for novel therapeutic agents. The carbohydrazide functional group, in particular, serves as a versatile handle for creating diverse molecular libraries, such as acylhydrazones, which have demonstrated a broad spectrum of biological activities, including antimicrobial properties.[3][4]

Introduction to the this compound Scaffold

The fusion of a benzene ring and a thiophene ring creates the 1-benzothiophene (or thianaphthene) scaffold, a bicyclic heterocyclic system that is central to many approved drugs and clinical candidates. Its structural rigidity and electronic properties make it an ideal foundation for designing molecules that interact with biological targets. Notable examples of drugs containing this core include the selective estrogen receptor modulator Raloxifene and the asthma medication Zileuton.[1]

The subject of this guide, this compound, incorporates three key features that enhance its potential in drug design:

-

The Benzothiophene Core: Provides a stable, aromatic platform for molecular recognition.

-

A Fluorine Substituent at the 7-position: The introduction of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. It can also influence binding affinity through specific electronic interactions.

-

A Carbohydrazide Group at the 2-position: This functional group is a critical synthetic intermediate. It is well-established as a precursor for synthesizing a wide array of derivatives, particularly acylhydrazones, by condensation with various aldehydes and ketones.[3][5][6] This versatility allows for the systematic exploration of chemical space to optimize biological activity.

Core Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1048913-86-5 | [7] |

| PubChem CID | 30772120 | [7] |

| Molecular Formula | C₉H₇FN₂OS | [7] |

| Molecular Weight | 210.23 g/mol | [7] |

| InChI | InChI=1S/C9H7FN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13) | [7] |

| Purity (Commercial) | ≥95% | [8] |

| Appearance | Typically an off-white to yellow solid | |

| Melting Point | Not reported in available literature; requires experimental determination. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |

Synthesis and Purification Protocol

The most direct and widely adopted method for synthesizing carbohydrazides involves the hydrazinolysis of a corresponding ester.[5][9] This approach is efficient and generally high-yielding.

Causality Behind Experimental Choices:

-

Starting Material: Ethyl or methyl 7-fluoro-1-benzothiophene-2-carboxylate is the logical precursor. Esters are stable and readily activated for nucleophilic attack.

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) serves as the source of the hydrazine nucleophile. It is typically used in excess to ensure the reaction proceeds to completion and to minimize the formation of dimeric side products.

-

Solvent: A protic solvent like ethanol or methanol is ideal as it can solvate both the ester and the polar hydrazine hydrate, facilitating the reaction.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic acyl substitution to occur at a practical rate.

Step-by-Step Synthesis Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 7-fluoro-1-benzothiophene-2-carboxylate (1.0 eq).

-

Solvent Addition: Add absolute ethanol to dissolve the ester (approx. 10-15 mL per gram of ester).

-

Reagent Addition: Add hydrazine hydrate (5.0 to 10.0 eq) to the solution dropwise at room temperature. The large excess drives the equilibrium towards the product.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting ester), cool the mixture to room temperature and then further in an ice bath. The solid carbohydrazide product will often precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol or diethyl ether to remove residual hydrazine hydrate and other impurities. If further purification is needed, recrystallization from a suitable solvent like ethanol is recommended.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[10][11]

Expected Analytical Data:

-

¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum should reveal distinct signals. Protons on the benzothiophene ring will appear in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns influenced by the fluorine atom. The proton on the C3 position of the thiophene ring will likely appear as a singlet. The -NH and -NH₂ protons of the carbohydrazide moiety will appear as broad singlets, which are exchangeable with D₂O. The chemical shifts for similar benzothiophene acylhydrazones have been extensively reported.[3]

-

¹³C NMR: The spectrum will show 9 distinct carbon signals, including the characteristic carbonyl (C=O) signal of the hydrazide group around 160-165 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. Expect to see strong absorption bands corresponding to N-H stretching (two bands around 3200-3400 cm⁻¹ for the -NH₂ group), a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹, and a C-F stretching vibration.[12]

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 211.03, confirming the molecular weight of the compound.[3]

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should be ≥95% for most research applications.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an end-product but rather a valuable intermediate. Its primary application is as a scaffold for generating libraries of derivative compounds for biological screening.[4]

-

Synthesis of Acylhydrazones: The most common application is the condensation of the carbohydrazide with a diverse panel of aldehydes or ketones. This reaction is typically straightforward and high-yielding, allowing for the rapid creation of a large number of structurally related compounds. These resulting acylhydrazones are known to possess a wide range of biological activities, including potent antimicrobial effects against multidrug-resistant bacteria like Staphylococcus aureus.[3][4]

-

Building Block for Heterocycles: The carbohydrazide moiety can also be used as a key building block in cyclization reactions to form other heterocyclic systems like 1,3,4-oxadiazoles or pyrazoles, further expanding the chemical diversity accessible from this starting material.[13]

The physicochemical properties of the final derivatives, such as solubility and lipophilicity (logP), are critical for their potential as drug candidates. The fluorine atom in the parent structure can help in fine-tuning these properties to achieve a better pharmacological profile.

Conclusion

This compound is a strategically designed molecule that combines the privileged benzothiophene scaffold with a versatile carbohydrazide functional group. This guide has detailed its fundamental properties, provided a reliable synthetic protocol, and outlined the necessary analytical methods for its characterization. Its value as a key intermediate provides researchers and drug development professionals with a powerful tool for the synthesis and discovery of novel, biologically active compounds.

References

- Synthesis, characterization of novel benzothiophene. (n.d.).

- Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (n.d.). New Journal of Chemistry (RSC Publishing).

- This compound. (n.d.). LabSolu.

- Synthesis and screening of new benzothiophene deriv

- Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.

- Synthesis of carbohydrazide. (2019). ChemicalBook.

- A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.

- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.

- Process for making carbohydrazide. (1984).

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH.

- 1048913-86-5 Cas No. | this compound. (n.d.). Apollo Scientific.

- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central.

Sources

- 1. malayajournal.org [malayajournal.org]

- 2. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 1048913-86-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 13. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 7-Fluoro-1-benzothiophene-2-carbohydrazide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The emergence of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among these, heterocyclic compounds built upon scaffolds like benzothiophene have garnered significant interest due to their diverse pharmacological activities.[1][2] This technical guide delves into the prospective mechanism of action of a specific derivative, 7-Fluoro-1-benzothiophene-2-carbohydrazide. While direct empirical data on this molecule remains nascent, this document synthesizes existing knowledge on structurally related benzothiophene and carbohydrazide analogs to construct a scientifically grounded hypothesis of its biological function. We will explore potential antimicrobial and anticancer activities, propose key molecular targets, and provide a comprehensive framework for the experimental validation of these postulations. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this promising compound.

Introduction: The Therapeutic Promise of the Benzothiophene Scaffold

The benzothiophene nucleus, a fusion of benzene and thiophene rings, is a privileged scaffold in medicinal chemistry, conferring a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The inherent versatility of this core structure allows for extensive functionalization, leading to a rich chemical space for drug design. The introduction of a carbohydrazide moiety at the 2-position further enhances the potential for diverse biological interactions, as hydrazide-hydrazone derivatives are known to possess a wide array of antimicrobial and anticancer effects.[4]

The subject of this guide, this compound (C9H7FN2OS), is a relatively under-explored derivative.[5][6] The strategic placement of a fluorine atom at the 7-position is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide will therefore consider how this specific structural feature might influence the compound's mechanism of action.

Proposed Mechanisms of Action: A Dichotomy of Potential

Based on the established activities of its constituent moieties, we propose two primary, and not mutually exclusive, avenues for the mechanism of action of this compound: as an antimicrobial agent and as an anticancer agent.

Putative Antimicrobial Mechanism of Action

Derivatives of benzothiophene carbohydrazide have demonstrated notable efficacy against various pathogens, including multidrug-resistant Staphylococcus aureus (MRSA).[3][7] The proposed antimicrobial action is likely multifactorial, targeting key bacterial processes.

2.1.1. Inhibition of Essential Enzymes: A plausible mechanism is the inhibition of bacterial enzymes crucial for survival. The carbohydrazide moiety can act as a chelating agent for metal ions that are essential cofactors for many bacterial enzymes. Furthermore, the overall structure may allow for competitive or non-competitive inhibition of enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

2.1.2. Disruption of Bacterial Membranes: The lipophilic nature of the benzothiophene core could facilitate its intercalation into the bacterial cell membrane, leading to a loss of membrane integrity, disruption of ion gradients, and ultimately, cell death. The fluorine atom may enhance this lipophilicity.

2.1.3. A Visualized Hypothesis: Targeting Bacterial Viability

Caption: Putative antimicrobial mechanisms of action.

Putative Anticancer Mechanism of Action

The benzothiophene and carbohydrazide scaffolds are also prevalent in compounds exhibiting anticancer activity.[1][2][8] The proposed mechanisms in this context are often centered on the modulation of signaling pathways that are dysregulated in cancer cells.

2.2.1. Kinase Inhibition: Many anticancer drugs function by inhibiting protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. The planar benzothiophene ring system is a common feature in many kinase inhibitors, suggesting that this compound could potentially target kinases such as VEGFR-2 or AKT.[9]

2.2.2. Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells. This could occur through various mechanisms, including the activation of caspases, modulation of the Bcl-2 family of proteins, or the generation of reactive oxygen species (ROS) leading to oxidative stress.[10]

2.2.3. Tubulin Polymerization Inhibition: Some heterocyclic compounds exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest and subsequent apoptosis.[10]

2.2.4. A Visualized Hypothesis: Targeting Cancer Cell Proliferation

Caption: Putative anticancer mechanisms of action.

A Framework for Experimental Validation

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline a logical workflow for this investigation.

Workflow for Elucidating the Mechanism of Action

Caption: Experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

3.2.1. Antimicrobial Activity Screening

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Prepare a two-fold serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (antibiotic) and negative (vehicle) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

3.2.2. In Vitro Anticancer Activity Screening

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

3.2.3. Kinase Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against specific protein kinases.

-

Methodology (Example: VEGFR-2 Kinase Assay):

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a multi-well plate, combine the recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Add varying concentrations of this compound.

-

Incubate the reaction mixture to allow for kinase activity.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence, which is proportional to the amount of ADP formed and thus, the kinase activity.

-

Calculate the IC50 value for kinase inhibition.

-

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table provides a representative summary of the kind of data that would be generated through the proposed experimental framework.

| Assay | Parameter | Exemplary Value | Interpretation |

| Antimicrobial Screening | MIC vs. S. aureus | 4 µg/mL | Potent antibacterial activity |

| Anticancer Screening | IC50 vs. A549 (Lung Cancer) | 1.5 µM | Significant cytotoxic effect |

| Kinase Inhibition | IC50 vs. VEGFR-2 | 0.5 µM | Potent and specific kinase inhibition |

| Apoptosis Assay | % Apoptotic Cells | 60% at 2x IC50 | Induction of programmed cell death |

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential for significant therapeutic applications. The structural combination of a fluorinated benzothiophene core and a carbohydrazide side chain suggests a high likelihood of potent antimicrobial and/or anticancer activity. This technical guide has provided a comprehensive, albeit putative, overview of its potential mechanisms of action, grounded in the established pharmacology of its constituent chemical motifs.

The experimental framework detailed herein offers a clear and logical path for the elucidation of its precise biological function. Future research should focus on the systematic execution of these assays to first confirm the biological activity and then to pinpoint the specific molecular targets. Subsequent lead optimization, informed by a deeper understanding of its structure-activity relationship, could pave the way for the development of a novel therapeutic agent. The scientific community is encouraged to embark on the investigation of this intriguing molecule, as it holds the potential to address unmet medical needs in infectious diseases and oncology.

References

-

Barbier, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 489. [Link]

-

G., Naganagowda, & A., Petsom. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 245-251. [Link]

-

Makwana, H., & Naliapara, Y. T. (2015). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. Research Journal of Chemical Sciences, 5(8), 22-26. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Bentham Science Publishers. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

-

Kaymakcioglu, B., & Oruc-Emre, E. E. (2020). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Marmara Pharmaceutical Journal, 24(3), 303-312. [Link]

-

Unknown Author. (2024). Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives. [Link]

-

Al-Warhi, T., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12, 1386904. [Link]

-

PubChem. (n.d.). 7-Fluoro-1-benzothiophene. [Link]

-

El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

-

Barbier, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

Singh, S., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Applied Pharmaceutical Science, 9(12), 1-13. [Link]

-

Abdel-Ghani, T. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6296. [Link]

-

Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, et al. (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

-

Yakan, H., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. BioMed Research International, 2024, 1-13. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

-

ResearchGate. (n.d.). Synthetic routes involving thiophene-carbohydrazide as precursors for thiophene-based probes. [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. 1048913-86-5 | 7-Fluorobenzo[b]thiophene-2-carbohydrazide - AiFChem [aifchem.com]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

The Ascendant Therapeutic Potential of 7-Fluoro-1-Benzothiophene Derivatives: An In-depth Technical Guide

Foreword

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has consistently proven to be a transformative approach in drug discovery. The 7-fluoro-1-benzothiophene core, a privileged structure, is a testament to this, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 7-fluoro-1-benzothiophene derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols, underscoring our commitment to scientific integrity and practical application.

The Strategic Advantage of the 7-Fluoro-1-Benzothiophene Scaffold

The benzothiophene nucleus, an isostere of indole, is a well-established pharmacophore present in numerous clinically approved drugs.[1] The introduction of a fluorine atom at the 7-position significantly modulates the molecule's physicochemical properties. This strategic fluorination can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of the derivative.[2][3] These attributes make 7-fluoro-1-benzothiophene an attractive starting point for the development of novel therapeutic agents across a spectrum of diseases.[4][5]

Synthesis of the 7-Fluoro-1-Benzothiophene Core and its Derivatives

The construction of the 7-fluoro-1-benzothiophene scaffold and its subsequent derivatization can be achieved through various synthetic routes. A common and effective strategy involves the palladium-catalyzed Sonogashira coupling followed by an electrophilic cyclization.[6][7]

General Synthesis Protocol: A Step-by-Step Methodology

This protocol outlines a general approach for the synthesis of substituted 7-fluoro-1-benzothiophene derivatives.

Experimental Protocol: Synthesis of Substituted 7-Fluoro-1-Benzothiophene Derivatives

-

Step 1: Sonogashira Coupling.

-

To a flame-dried flask under an argon atmosphere, add 3-iodo-7-fluoro-1-benzothiophene (1.0 eq), the desired terminal alkyne (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

-

Add degassed triethylamine (3.0 eq) and DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Derivatization (Example: Amide Coupling).

-

Dissolve the synthesized alkyne-substituted 7-fluoro-1-benzothiophene (1.0 eq) in a suitable solvent such as DMF.

-

Add the desired carboxylic acid (1.1 eq), a coupling agent like HATU (1.2 eq), and a base such as DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Diagram: Synthetic Workflow

Caption: General synthetic workflow for 7-fluoro-1-benzothiophene derivatives.

Biological Activities of 7-Fluoro-1-Benzothiophene Derivatives

Derivatives of 7-fluoro-1-benzothiophene have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of this class of compounds.[8][9][10]

Several benzothiophene acrylonitrile analogs have been identified as potent inhibitors of tubulin polymerization.[9][10] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] The fluorine at the 7-position can enhance this interaction through favorable electrostatic interactions within the binding pocket.

Diagram: Tubulin Polymerization Inhibition Pathway

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

The following table summarizes the 50% growth inhibition (GI₅₀) values for representative 7-fluoro-1-benzothiophene derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | GI₅₀ (nM) | Reference |

| 1 | Acrylonitrile | Leukemia (CCRF-CEM) | 10.0 | [9] |

| 2 | Acrylonitrile | Colon Cancer (HCT-116) | 22.2 | [9] |

| 3 | Acrylonitrile | Melanoma (LOX IMVI) | 23.3 | [9] |

| 4 | Fused Thiophene | Liver (HepG2) | Moderate Activity | [8] |

| 5 | Fused Thiophene | Prostate (PC-3) | Moderate Activity | [8] |

Note: The term "Moderate Activity" is used when specific IC50 values are not provided in the source material, but the compound is reported to be active.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 7-fluoro-1-benzothiophene derivative (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Activity

Fluorinated benzothiophene-indole hybrids have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

These hybrid molecules have been shown to target and inhibit bacterial pyruvate kinase, a key enzyme in glycolysis.[12] By disrupting this central metabolic pathway, the compounds effectively halt bacterial growth. The fluorine atom can contribute to enhanced binding affinity and specificity for the bacterial enzyme over its human counterpart.

The following table presents the MIC values for representative fluorinated benzothiophene-indole hybrids against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 3a | S. aureus (MRSA USA300 Lac*lux) | 1 | [12] |

| 3a | S. aureus (MRSA JE2) | 2 | [12] |

| 4d | S. aureus (MRSA JE2) | 1 | [12] |

| - | E. coli | 8-64 (in presence of PMB) | [14] |

| - | Candida albicans | 32-64 | [14] |

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Benzothiophene derivatives have also been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[2][13][15]

Certain bromo-benzothiophene carboxamides have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2] Additionally, some derivatives can reduce the levels of inflammatory cytokines and chemokines. The 7-fluoro substituent can enhance the selectivity and potency of these inhibitors.

Diagram: Anti-inflammatory Action

Caption: Inhibition of the COX-2 pathway by 7-fluoro-1-benzothiophene derivatives.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell supernatant and mix it with Griess reagent.

-

Measurement: Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

Structure-Activity Relationships (SAR): The Causality Behind Design

The biological activity of 7-fluoro-1-benzothiophene derivatives is highly dependent on the nature and position of substituents on the benzothiophene core and any appended functionalities.

-

Anticancer Activity: For acrylonitrile derivatives, the presence of specific substitution patterns on the phenyl ring attached to the acrylonitrile moiety is crucial for potent tubulin polymerization inhibition.[9]

-

Antibacterial Activity: In the case of benzothiophene-indole hybrids, the position of the indole substituent and the nature of the functional groups on both the indole and benzothiophene rings significantly impact the MIC values.[12] For instance, a cyano group at the 6-position of the indole ring generally leads to increased activity.[12]

-

Fluorine Position: The placement of the fluorine atom at the 7-position is critical. This position is often not a primary site of metabolism, thus enhancing the metabolic stability of the molecule. Furthermore, its electron-withdrawing nature can influence the acidity of adjacent protons and the overall electronic distribution of the aromatic system, thereby affecting receptor binding.[3][16]

Future Perspectives and Conclusion

The 7-fluoro-1-benzothiophene scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the potential for synthetic modification, offer a rich field for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models of disease.

References

- BenchChem. (2025).

- Chavda, P., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211.

- Klahn, P., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138.

- Zaher, N. H., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539.

- ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.

- Abdel-Maksoud, M. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(5), 589.

- University of West Florida. (n.d.).

- Zaher, N. H., et al. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Future Medicinal Chemistry, 14(21).

- Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1093-1098.

- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4....

- ResearchGate. (n.d.). IC50 value of compounds (7f and 7a) on EGFR compared to Sorafenib.

- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.

- University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents.

- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848-3855.

- Cacchi, S., et al. (2007). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 72(23), 8829-8836.

- ResearchGate. (n.d.).

- BenchChem. (2025).

- PubChem. (n.d.). 7-Fluoro-1-benzothiophene.

- ResearchGate. (n.d.). (PDF)

- Grybauskas, A., et al. (2024). Structure–Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330.

- El-Damasy, D. A., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(19), 1735-1752.

- Brancale, A., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 50(10), 2371-2384.

- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.

- MDPI. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.

- de Oliveira, R. G., et al. (2018). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anti-Cancer Drugs, 29(2), 143-151.

- Gonzalez-Perez, G., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2631.

- Indian Academy of Sciences. (2018).

- ResearchGate. (n.d.). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels | Request PDF.

- Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- Semantic Scholar. (n.d.). Synthesis and preliminary biological evaluation of new anti-tubulin agents containing different benzoheterocycles.

- Kumar, A., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339-1367.

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties | Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). (PDF)

- PubMed Central. (2023). Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase.

- ACS Publications. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071)

Sources

- 1. Research Portal [ircommons.uwf.edu]

- 2. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ias.ac.in [ias.ac.in]

- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cib.csic.es [cib.csic.es]

- 12. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [ircommons.uwf.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 7-Fluoro-1-benzothiophene-2-carbohydrazide

This guide provides a comprehensive technical overview of the synthesis and characterization of 7-Fluoro-1-benzothiophene-2-carbohydrazide, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed methodologies and expert insights into the structural elucidation of this molecule.

Introduction: The Significance of Fluorinated Benzothiophenes

Benzothiophene and its derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2][3][4] The incorporation of a carbohydrazide moiety at the 2-position introduces a versatile functional group known for its role in forming bioactive hydrazones and its ability to act as a key building block in the synthesis of various heterocyclic systems.[5] Furthermore, the strategic placement of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, a common strategy in modern drug design.[6][7] this compound thus represents a promising scaffold for the development of novel therapeutics, particularly in areas such as antimicrobial and anticancer research.[1][8]

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned as a three-step process commencing from the commercially available 7-Fluoro-1-benzothiophene. This pathway involves an initial carboxylation, followed by esterification, and concluding with hydrazinolysis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid

-

Rationale: This step introduces the carboxylic acid group at the C2 position, which is the most acidic proton in the benzothiophene ring system.

-

Procedure:

-

Dissolve 7-fluoro-1-benzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify with 2M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-fluoro-1-benzothiophene-2-carboxylic acid.[9][10]

-

Step 2: Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

-

Rationale: Conversion to an ester facilitates the subsequent reaction with hydrazine hydrate, which can be sluggish with the free carboxylic acid.

-

Procedure:

-

Suspend 7-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.[11]

-

Step 3: Synthesis of this compound

-

Rationale: Hydrazinolysis of the ester is a standard and efficient method for the preparation of carbohydrazides.

-

Procedure:

-

Dissolve methyl 7-fluoro-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10 eq) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, and the product may precipitate.

-

If precipitation occurs, filter the solid and wash with cold ethanol. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of this compound.

Caption: Workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazide protons. Based on data for benzothiophene and substituted derivatives, the following assignments can be predicted (in DMSO-d₆):[1][3][12]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -NHNH₂ | ~9.5-10.0 | Singlet (broad) | - |

| -NHNH₂ | ~4.5-5.0 | Singlet (broad) | - |

| H-3 | ~8.1-8.3 | Singlet | - |

| H-4 | ~7.9-8.1 | Doublet | J(H4-H5) ≈ 8-9 |

| H-5 | ~7.3-7.5 | Triplet | J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 7-8 |

| H-6 | ~7.6-7.8 | Doublet of doublets | J(H6-H5) ≈ 7-8, J(H6-F7) ≈ 9-10 |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts (in DMSO-d₆) are based on data for benzothiophene and considering the substituent effects of the fluorine and carbohydrazide groups:[13][14][15]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~160-165 |

| C-7 | ~158-162 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-3a | ~138-140 |

| C-7a | ~135-137 (d, ²J(C-F) ≈ 10-15 Hz) |

| C-2 | ~130-133 |

| C-5 | ~125-127 |

| C-4 | ~123-125 |

| C-3 | ~128-130 |

| C-6 | ~115-118 (d, ²J(C-F) ≈ 20-25 Hz) |

3.1.3. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a sensitive technique for observing the fluorine atom.[16][17]

-

Chemical Shift: A single resonance is expected in the range of -110 to -130 ppm, typical for a fluorine atom attached to an aromatic ring.[6][7]

-

Coupling: This signal will likely appear as a doublet of doublets due to coupling with H-6.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.[18][19][20][21]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (hydrazide) | Stretching | 3200-3400 (two bands, asymmetric and symmetric) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (amide I) | Stretching | 1640-1680 |

| N-H (amide II) | Bending | 1510-1550 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-F | Stretching | 1100-1250 |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.[5][22][23][24][25]

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210, corresponding to the molecular weight of C₉H₇FN₂OS.

-

Key Fragmentation Patterns:

-

Loss of the hydrazino group (-NHNH₂) to give a fragment at m/z = 179.

-

Cleavage of the C-C bond between the carbonyl group and the benzothiophene ring, leading to a fragment corresponding to the 7-fluoro-1-benzothiophene-2-carbonyl cation at m/z = 180.

-

Loss of CO to give a fragment at m/z = 151.

-

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂OS | - |

| Molecular Weight | 210.23 g/mol | - |

| CAS Number | 1048913-86-5 | Commercial Vendor |

| Appearance | Predicted to be a white to off-white solid | Analogy |

Potential Applications

Given the established biological activities of benzothiophene derivatives, this compound is a promising candidate for further investigation in several areas of drug discovery.[1][2][3][4] Its potential applications include serving as a precursor for the synthesis of novel antimicrobial agents, anticancer compounds, and other biologically active molecules. The carbohydrazide functionality allows for the straightforward synthesis of a library of hydrazone derivatives, which can be screened for a wide range of pharmacological activities.

References

- Kiezel, L., Liszka, M., & Rutkowski, M. (1978). Carbon-13 Magnetic Resonance Spectra of Benzothiophene and Dibenzothiophene. Spectroscopy Letters, 12(1), 45-53.

-

Holmes, B. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3215–3222. [Link]

- Dalvit, C., & Vulpetti, A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Medicinal Chemistry, 62(5), 2250–2259.

-

SpectraBase. (n.d.). Benzo(b)thiophene. [Link]

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). RSC.

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Holmes, B. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3215–3222. [Link]

-

Le Boisselier, P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. [Link]

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.

-

SpectraBase. (n.d.). Benzo(b)thiophene. [Link]

- Manatt, S. L., & Cooper, M. A. (1975). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and F-13C Couplings. Journal of the American Chemical Society, 97(16), 4561–4567.

-

PubChem. (n.d.). 7-Fluoro-1-benzothiophene. [Link]

- Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.

-

SpectraBase. (n.d.). Benzo[C]thiophene, octahydro-. [Link]

- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Wikipedia. (2023). Benzothiophene. [Link]

-

PubChem. (n.d.). 7-Fluoro-3-iodo-1-benzothiophene. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023).

- Benzo[b]thiophene-2-carbaldehyde. (2018). MDPI.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Beilstein Journals. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. [Link]

-

G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

-

Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Science Ready. (n.d.). Infrared Spectroscopy Made Easy – HSC Chemistry. [Link]

- Google Patents. (n.d.). US6555697B1 - Method of preparing a benzofuran or benzothiophene compound.

-

Wiley Online Library. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. [Link]

-

PubChem. (n.d.). Methyl 7-fluoro-1-benzothiophene-2-carboxylate. [Link]

-

PubMed. (2023). A novel benzothiophene incorporated Schiff base acting as a "turn-on" sensor for the selective detection of Serine in organic medium. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Thianaphthene(95-15-8) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. echemi.com [echemi.com]

- 11. Methyl 7-fluoro-1-benzothiophene-2-carboxylate | C10H7FO2S | CID 18526198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. studymind.co.uk [studymind.co.uk]

- 20. compoundchem.com [compoundchem.com]

- 21. scienceready.com.au [scienceready.com.au]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. scienceready.com.au [scienceready.com.au]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Benzothiophene Carbohydrazides: A Technical Guide to Unveiling Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of benzothiophene carbohydrazides, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their diverse biological activities and elucidate the key molecular targets that underpin their therapeutic promise. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the strategic implications of these findings for contemporary drug discovery and development.

The Benzothiophene Carbohydrazide Scaffold: A Privileged Structure in Drug Discovery

The benzothiophene core, an aromatic bicyclic system composed of a fused benzene and thiophene ring, is a well-established pharmacophore.[1] Its derivatives are noted for their chemical stability and low intrinsic toxicity.[2] The incorporation of a carbohydrazide moiety (-CONHNH2) introduces a versatile functional group that can be readily modified, allowing for the synthesis of a diverse library of derivatives.[3][4] This structural adaptability, combined with the inherent biological activity of the benzothiophene nucleus, makes this scaffold a fertile ground for the discovery of novel therapeutic agents across a spectrum of diseases.[5][6][7]

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzothiophene carbohydrazide derivatives have emerged as promising candidates for anticancer drug development, exhibiting activity against a range of cancer cell lines.[8][9] Their mechanisms of action are multifaceted, involving the inhibition of crucial enzymes and kinases that drive tumor progression.

Kinase Inhibition: A Strategic Approach to Cancer Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Certain tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have been identified as potent kinase inhibitors.[8]

-

Pim-1 Kinase: This serine/threonine kinase is overexpressed in various hematological and solid tumors, where it promotes cell survival and proliferation. Specific benzothiophene carbohydrazide derivatives have demonstrated inhibitory activity against Pim-1 kinase, suggesting a potential therapeutic avenue for cancers dependent on this signaling pathway.[8]

-

c-Met Kinase: The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers. Several synthesized tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have shown significant inhibitory effects against c-Met kinase.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of benzothiophene carbohydrazide derivatives against a specific kinase, such as Pim-1 or c-Met.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., Pim-1, c-Met)

-

Kinase substrate (specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (benzothiophene carbohydrazide derivatives) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of a 96-well plate.

-

Add the kinase enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Diagram: Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Inhibition of Nicotinamide Phosphoribosyltransferase (Nampt)

Nampt is a crucial enzyme in the salvage pathway of NAD+ biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling. Cancer cells often have a high metabolic rate and are particularly dependent on Nampt for their energy production and survival. Benzothiophene derivatives have been identified as inhibitors of Nampt, making this enzyme an attractive therapeutic target for cancer.[5] The inhibition of Nampt leads to NAD+ depletion, which in turn triggers an energy crisis and induces apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Benzothiophene Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiophene Derivatives | Nampt | HepG2 | 3.9 | [5] |

| Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives | Pim-1 Kinase | - | Varies | [8] |

| Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives | c-Met Kinase | - | Varies | [8] |

| Benzothiophene-3-carboxaldehyde Hydrazones | - | MCF7 | >10 | |

| Benzothiazole Derivatives | - | HeLa | 9.76 | [10] |

| Benzothiophene based carboxamide | - | - | 0.04 | [11] |

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[4] Benzothiophene carbohydrazides have demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[3][12]

Broad-Spectrum Antibacterial and Antifungal Activity

Derivatives of benzothiophene carbohydrazide have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][13] For instance, certain (E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide derivatives have exhibited potent antibacterial activity comparable to the standard drug Ciprofloxacin.[12] Similarly, other derivatives have shown superior antifungal efficacy against Candida albicans when compared to Fluconazole.[12]

One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, displayed a minimal inhibitory concentration (MIC) of 4 µg/mL against three strains of Staphylococcus aureus, including two clinically isolated drug-resistant strains.[3] Importantly, this compound showed no cytotoxicity against human A549 cells, highlighting its potential as a selective antimicrobial agent.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The cup-plate agar diffusion method is a common technique for screening the antimicrobial activity of new compounds.

-

Materials:

-

Nutrient agar plates

-

Bacterial or fungal cultures

-

Test compounds dissolved in a suitable solvent (e.g., DMF or DMSO)

-

Standard antibiotic (positive control)

-

Solvent (negative control)

-

Sterile cork borer

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the inoculum over the surface of the nutrient agar plates.

-